molecular formula C6H12N4O B1597671 4-(2-Azidoethyl)morpholine CAS No. 660395-39-1

4-(2-Azidoethyl)morpholine

Cat. No. B1597671
CAS RN: 660395-39-1
M. Wt: 156.19 g/mol
InChI Key: KBEOLKFODUELIW-UHFFFAOYSA-N
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Description

“4-(2-Azidoethyl)morpholine” is a nitrogen-containing heterocyclic compound that belongs to the class of azido compounds. It’s a member of morpholines .


Synthesis Analysis

The synthesis of morpholines has been a subject of much study due to their biological and pharmacological importance . The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12N4O . The InChI is InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 and the Canonical SMILES is C1COCCN1CCN=[N+]=[N-] .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 156.19 g/mol . Other physical and chemical properties are not well-documented.

Scientific Research Applications

Morpholine Derivatives in Pharmaceutical Research

Morpholine and its derivatives, like 4-(2-Azidoethyl)morpholine, play a significant role in pharmaceutical research due to their chemical properties. They are used in the synthesis of potent drugs for a range of medical ailments. Morpholine's feasible physicochemical properties, such as polarity and solubility, coupled with its low cost and wide availability, make it a suitable candidate for drug synthesis (Kumar et al., 2016).

Combustion Chemistry of Morpholine

Morpholine, including its derivatives, has been studied as a model fuel in combustion chemistry. Its structure, containing oxygen and nitrogen hetero-atoms, is particularly interesting for understanding the combustion process and pollutant emission. This research is crucial for environmental considerations and the development of cleaner combustion technologies (Lucassen et al., 2009).

Antibiotic Activity Modulation

Morpholine derivatives have shown potential in modulating antibiotic activity against multidrug-resistant strains. For instance, 4-(Phenylsulfonyl) morpholine has been studied for its antimicrobial and modulating activity, demonstrating significant effects in combination with other antibiotics (Oliveira et al., 2015).

Synthesis and Biological Activity

The synthesis and biological activities of various morpholine derivatives are a key area of study. Researchers have developed novel synthesis methods for morpholines, which are essential in medicinal and organic chemistry for their roles as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).

Development of Novel Morpholine-Based Building Blocks

Bridged bicyclic morpholines are important in medicinal chemistry, serving as critical building blocks. The synthesis of these structures has been developed to provide compact modules that can potentially modulate the physicochemical and pharmacokinetic properties of drug candidates (Walker et al., 2012).

Role in Fuel-Nitrogen Conversion

The conversion of fuel-nitrogen in the combustion of biomass-derived fuels is a critical environmental concern. Morpholine and its derivatives serve as model compounds to understand and predict fuel-nitrogen conversion, thereby contributing to the development of more environmentally friendly combustion processes (Lucassen et al., 2011).

Mechanism of Action

Biochemical Pathways

For instance, a series of ruthenium-based antibacterial agents modified with the morpholine moiety were designed and characterized, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .

Result of Action

For example, ruthenium-based antibacterial agents modified with the morpholine moiety showed potent antibacterial activity, with the ability to destroy the bacterial membrane and induce ROS production in bacteria .

properties

IUPAC Name

4-(2-azidoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEOLKFODUELIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371771
Record name 4-(2-azidoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

660395-39-1
Record name 4-(2-azidoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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